

Introduction: A Strategically Designed Building Block

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Compound of Interest

Compound Name: 2-Fluoro-5-(tributylstannyl)pyridine

Cat. No.: B1317841

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2-Fluoro-5-(tributylstannyl)pyridine is a specialized organometallic reagent that has gained prominence in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure is ingeniously designed for utility: the fluorinated pyridine core is a common motif in bioactive compounds, while the tributylstannyl group serves as a versatile handle for carbon-carbon bond formation. This combination makes it an invaluable tool in Stille cross-coupling reactions, enabling the construction of novel molecular architectures for drug discovery and materials science.

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in any experimental setting.

Property	Value	Source(s)
Molecular Weight	386.14 g/mol	[1][2]
Molecular Formula	C ₁₇ H ₃₀ FNSn	[1][3]
CAS Number	1025687-41-5	[3][4]
Appearance	Liquid (typical)	
Density	~1.187 g/mL at 25 °C	
Storage Temperature	0-8 °C, under inert atmosphere	[4][5]
Primary Hazard Class	Toxic (GHS06), Health Hazard (GHS08), Environmental Hazard (GHS09)	

The Scientific Rationale: A Tale of Two Moieties

The utility of **2-Fluoro-5-(tributylstannyl)pyridine** stems from the distinct and synergistic functions of its two key structural components: the fluoropyridine ring and the organostannane group.

Part A: The Strategic Importance of Fluorine in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry.[6] The presence of a fluorine atom on the pyridine ring can profoundly alter a molecule's physicochemical properties in several beneficial ways:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as Cytochrome P450. This can increase the half-life and bioavailability of a drug.[7]
- **Binding Affinity:** Fluorine's high electronegativity can modulate the electronic profile of the pyridine ring, influencing its interactions with biological targets.[8] It can participate in favorable hydrogen bonds and other non-covalent interactions, potentially increasing the binding affinity and potency of a compound.[7][8]

- **Lipophilicity and Permeability:** Strategic placement of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its intended target.[\[8\]](#)

Part B: The Tributylstannyl Group as a Cross-Coupling Handle

The tributylstannyl moiety makes the molecule an ideal nucleophilic partner in the Stille cross-coupling reaction. Organostannanes are valued in organic synthesis for several key reasons:

- **Functional Group Tolerance:** They are compatible with a wide array of functional groups, allowing for their use in complex syntheses without the need for extensive protecting group strategies.[\[9\]](#)
- **Stability:** Tributylstannyl reagents are generally stable to air and moisture, making them easier to handle and store compared to other organometallic compounds like organolithiums or Grignard reagents.[\[10\]](#)
- **Transmetalation Efficacy:** They undergo efficient transmetalation with palladium(II) complexes, a critical step in the Stille reaction's catalytic cycle.[\[9\]](#)[\[11\]](#)

Core Application: The Stille Cross-Coupling Reaction

The premier application of **2-Fluoro-5-(tributylstannyl)pyridine** is the palladium-catalyzed Stille reaction, a powerful method for forming C-C bonds between two sp^2 -hybridized carbon atoms.[\[10\]](#)[\[12\]](#)

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. [\[9\]](#)[\[10\]](#)[\[11\]](#) The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

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